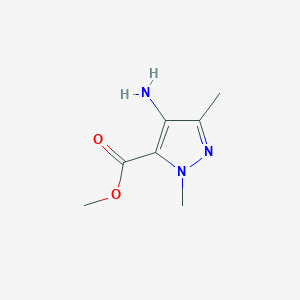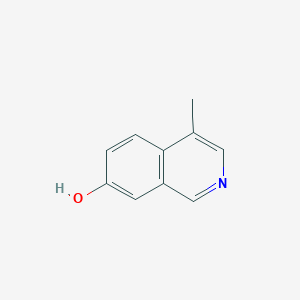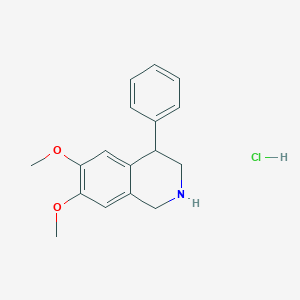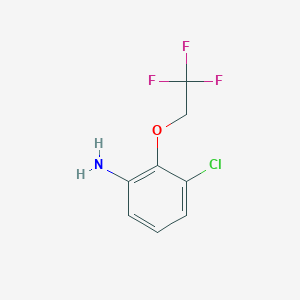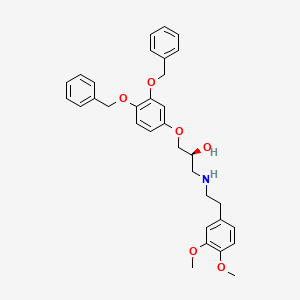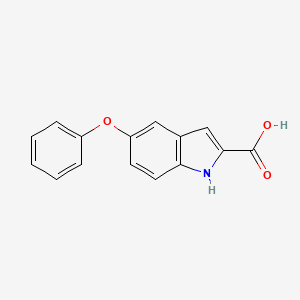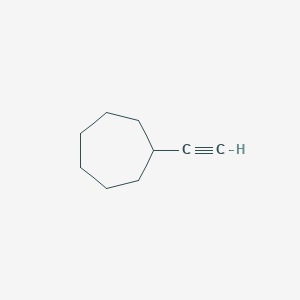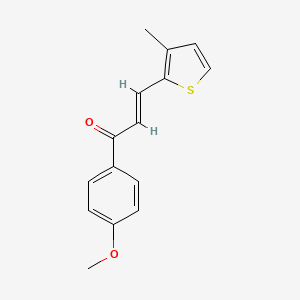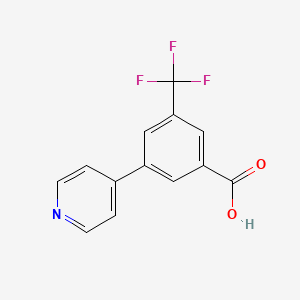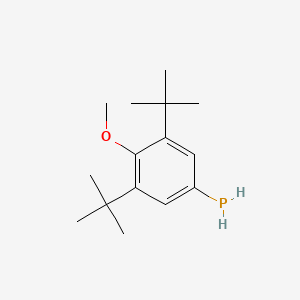
3,5-Di-tert-butyl-4-methoxyphenylphosphine
Descripción general
Descripción
“3,5-Di-tert-butyl-4-methoxyphenylphosphine” is a phosphine ligand . It is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOc1c (cc (Pc2cc (c (OC)c (c2)C (C) (C)C)C (C) (C)C)cc1C (C) (C)C)C (C) (C)C . The molecular formula is C30H47O2P and the molecular weight is 470.67 . Chemical Reactions Analysis
“this compound” is suitable for various coupling reactions such as Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical and Chemical Properties Analysis
“this compound” is a solid . It has a melting point of114-119 °C . The functional group present in the compound is phosphine .
Aplicaciones Científicas De Investigación
1. Luminescent Benzoxaphospholes Synthesis
3,5-Di-tert-butyl-4-methoxyphenylphosphine is utilized in synthesizing luminescent benzoxaphospholes. Although the primary phosphine is unstable, losing PH3 in chloroform solutions, it is effectively employed to produce a series of luminescent 2-R-4,6-di-tert-butyl-1,3-benzoxaphospholes. These compounds exhibit greater air stability than less bulky benzoxaphospholes (Wu, Deligonal, & Protasiewicz, 2013).
2. Telomerization Catalyst
This phosphine is used in the synthesis of bulky phosphines which are crucial in the telomerization of 1,3-butadiene with methanol. This process yields 1-methoxyocta-2,7-diene, a key intermediate in the Dow 1-octene process. Certain ligands derived from it have shown improved selectivity and yield over traditional ligands (Tschan et al., 2010).
3. Electrochemically Induced SRN1 Reactions
In electrochemically induced SRN1 reactions, this phosphine derivative is selectively substituted to yield phosphine and (phosphoniophenyl)phenoxide zwitterions (Combellas, Marzouk, Suba, & Thiebault, 1993).
4. Alkoxycarbonylation Reactions
Used as a ligand in alkoxycarbonylation reactions, it is notable for producing high selectivity in linear esters and acids from unsaturated compounds. It is particularly effective when bonded to palladium (Vondran et al., 2021).
5. Asymmetric Hydrogenations
It is also applied in rhodium-catalyzed asymmetric hydrogenations. In this context, a derivative, 1,1'-Di-tert-butyl-2,2'-diphosphetanyl, exhibited high efficiency as a catalyst in asymmetric hydrogenations of α-acetyl-aminoacrylates and α-substituted enamides (Imamoto, Oohara, & Takahashi, 2004).
6. Suzuki Coupling Reactions
This phosphine derivative is also used in Suzuki coupling reactions, where its bulky nature aids in the successful coupling of phenylboronic acid with various aryl bromides and chlorides (Jackson & Xia, 2009).
7. Preparation of Diphosphene and Fluorenylidenephosphine
A derivative of this compound, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, has been used in the synthesis of diphosphene and fluorenylidenephosphine, highlighting its utility in the field of low-coordinate phosphorus chemistry (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Safety and Hazards
Propiedades
IUPAC Name |
(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25OP/c1-14(2,3)11-8-10(17)9-12(13(11)16-7)15(4,5)6/h8-9H,17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOKEBSOENDORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


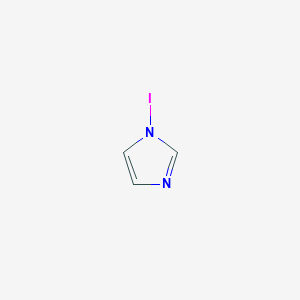


![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)
